Dihexylmercury

Overview

Description

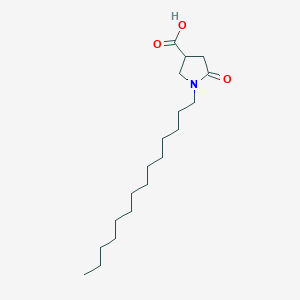

Mercury compounds, such as Dihexylmercury, belong to a class of substances known as organomercury compounds . These compounds are characterized by a mercury atom bonded to a carbon atom . They are known for their high toxicity .

Molecular Structure Analysis

The molecular structure of organomercury compounds typically involves a mercury atom bonded to one or more carbon atoms . The exact structure would depend on the specific organomercury compound.Scientific Research Applications

1. Neurodevelopmental Impact of DEHP

A systematic review and meta-analysis by (Lee et al., 2018) focused on the neurodevelopmental outcomes associated with exposure to di-(2-ethylhexyl) phthalate (DEHP). The study revealed a significant association between DEHP exposure and neurodevelopmental outcomes in children, emphasizing the need for more research on this phthalate's health hazards.

2. Health Effects of DEHP

(Zarean et al., 2016) conducted a systematic review on the health effects of DEHP, highlighting its impact on reproductive health, carcinogenesis, pregnancy outcomes, and the respiratory system. The study underscores the adverse health effects of DEHP exposure, particularly for pregnant women and children.

3. DEHP Detection Techniques

Research by (Zia et al., 2011) introduced a novel technique for DEHP detection in water using Electrochemical Impedance Spectroscopy (EIS). This study provides valuable insights into detecting and quantifying DEHP concentration, crucial for environmental monitoring and public health.

4. Volatilomics in Environmental Research

The study by (Majchrzak et al., 2020) discusses the application of 'volatilomics', using direct infusion mass spectrometry for analyzing biological samples. This approach offers new possibilities for studying the environmental impacts of chemicals like DEHP.

5. Morphological Changes Due to DEHP

(Zenteno-Savín et al., 2020) investigated the morphological changes in muscle cells exposed to DEHP. Their findings provide insight into the cellular level impacts of DEHP, contributing to understanding its broader health implications.

6. Privacy in Federated Analytics

(Froelicher et al., 2021) explored a novel federated analytics system for biomedical research that could have implications for managing DEHP-related data securely and privately.

7. DEHP Effects on Cardiac Cells

The study by (Gillum et al., 2009) examined the effects of DEHP on neonatal rat cardiomyocytes, revealing how DEHP can impair the electrical and mechanical behavior of cardiac cells.

8. DEHP in Supported Liquid Membrane

Research by (Shailesh et al., 2006) on using DEHP in supported liquid membranes for uranium/thorium separation highlights an industrial application of this chemical.

9. Human Exposure to DEHP

(Adachi et al., 2015) conducted a study extrapolating the pharmacokinetics of DEHP in humans using chimeric mice, providing valuable data on human exposure to DEHP.

10. Digital Image Correlation in Biomedical Research

(Zhang & Arola, 2004) discuss the use of digital image correlation in studying the mechanical behavior of biological tissues, which can be applied to research on the physical effects of DEHP.

Mechanism of Action

Organomercury compounds, including Dihexylmercury, are known for their high toxicity. They can cause a number of health effects, including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .

Safety and Hazards

properties

IUPAC Name |

dihexylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQMKSGALTBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

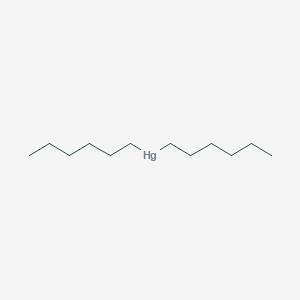

CCCCCC[Hg]CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499724 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10217-65-9 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)